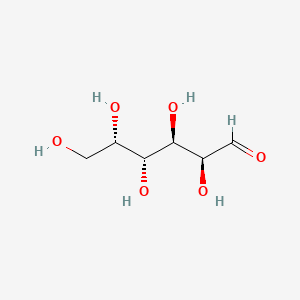
sodium;2-chloroethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Chemokine-like Receptor 1/Orphan G Protein-coupled Receptor ChemR23 involves the transfection of the NS0 mouse myeloma cell line with human Chemokine-like Receptor 1/Orphan G Protein-coupled Receptor ChemR23 Met1-Leu371 . The receptor is then purified using Protein A or G from hybridoma culture supernatant .
Industrial Production Methods: the general approach involves large-scale cell culture and purification processes similar to those used in laboratory settings .
Analyse Chemischer Reaktionen
Types of Reactions: Chemokine-like Receptor 1/Orphan G Protein-coupled Receptor ChemR23 undergoes various biochemical interactions rather than traditional chemical reactions. These interactions include binding to ligands such as Chemerin and functioning as a coreceptor for viral entry .
Common Reagents and Conditions: The primary reagents involved in the study of Chemokine-like Receptor 1/Orphan G Protein-coupled Receptor ChemR23 are antibodies and ligands that specifically bind to the receptor. Conditions typically involve physiological pH and temperature to maintain receptor functionality .
Major Products Formed: The major products formed from interactions involving Chemokine-like Receptor 1/Orphan G Protein-coupled Receptor ChemR23 are typically signal transduction molecules that mediate immune responses and viral entry .
Wissenschaftliche Forschungsanwendungen
Chemokine-like Receptor 1/Orphan G Protein-coupled Receptor ChemR23 has significant applications in scientific research, particularly in the fields of immunology and virology. It is used to study the mechanisms of immune cell activation and the entry of viruses into host cells . Additionally, it serves as a target for therapeutic interventions aimed at modulating immune responses and preventing viral infections .
Wirkmechanismus
The mechanism of action of Chemokine-like Receptor 1/Orphan G Protein-coupled Receptor ChemR23 involves binding to its ligand, Chemerin, which triggers signal transduction pathways that activate immune cells . The receptor also functions as a coreceptor for certain strains of HIV-1 and SIV, facilitating viral entry into host cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Chemokine-like Receptor 1/Orphan G Protein-coupled Receptor ChemR23 include other chemokine receptors such as Chemokine Receptor 5 (CCR5) and Chemokine Receptor 4 (CXCR4), which also play roles in immune cell activation and viral entry .
Uniqueness: Chemokine-like Receptor 1/Orphan G Protein-coupled Receptor ChemR23 is unique in its specific binding to Chemerin and its dual role in immune activation and viral entry . This dual functionality distinguishes it from other chemokine receptors that may only participate in immune cell signaling .
Eigenschaften
IUPAC Name |
sodium;2-chloroethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIXLMYIFZGRBH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCl)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClNaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














